molecular formula C18H20N4O4S B2695668 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one CAS No. 1903866-46-5

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one

Cat. No.: B2695668
CAS No.: 1903866-46-5
M. Wt: 388.44
InChI Key: OGFLELXFZSMQQY-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[3,4-d]pyrimidine core fused with a pyrrole ring, substituted at position 2 with a morpholine moiety and at position 6 with a sulfonyl group linked to a 3-acetylphenyl ring. The morpholine group enhances water solubility and bioavailability, while the sulfonyl bridge may contribute to binding affinity through hydrogen bonding or electrostatic interactions . The acetylphenyl substituent likely modulates lipophilicity, influencing membrane permeability.

Properties

IUPAC Name

1-[3-[(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)sulfonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S/c1-13(23)14-3-2-4-16(9-14)27(24,25)22-11-15-10-19-18(20-17(15)12-22)21-5-7-26-8-6-21/h2-4,9-10H,5-8,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGFLELXFZSMQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific reaction temperatures and times.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies indicate that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. The sulfonamide moiety in the structure enhances the compound's ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation .
    • A case study highlighted the compound's effectiveness in inhibiting the growth of breast cancer cells through apoptosis induction .
  • Anti-inflammatory Properties :
    • The compound has shown promise as a COX-II inhibitor, which is crucial for managing inflammation-related diseases. Its ability to modulate inflammatory pathways suggests potential applications in treating conditions such as arthritis and cardiovascular diseases .
    • In vitro assays demonstrated that this compound significantly reduced pro-inflammatory cytokines in activated macrophages .
  • Neurological Applications :
    • Research indicates that compounds with similar structures may possess neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. The morpholine group is believed to enhance blood-brain barrier permeability, facilitating central nervous system activity .
    • Animal models have shown improved cognitive function when treated with related pyrrolo[3,4-d]pyrimidine derivatives .

Data Tables

Application AreaObserved EffectsReferences
Anticancer ActivityInduction of apoptosis in cancer cells ,
Anti-inflammatoryReduction of pro-inflammatory cytokines ,
Neurological EffectsPotential neuroprotection ,

Case Studies

  • Breast Cancer Cell Line Study :
    • A study evaluated the cytotoxic effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound for 48 hours .
  • Inflammation Model :
    • In a controlled experiment using LPS-stimulated macrophages, treatment with the compound resulted in a significant decrease in TNF-alpha and IL-6 levels compared to untreated controls, indicating its anti-inflammatory potential .

Mechanism of Action

The mechanism of action of 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound to structurally related heterocycles, focusing on core scaffolds, substituents, and inferred physicochemical or pharmacological properties.

Heterocyclic Core Variations

Compound Class Core Structure Key Differences vs. Target Compound Potential Implications
Pyrazolo[3,4-d]pyrimidinones Pyrazolo-pyrimidine Nitrogen-rich pyrazole instead of pyrrole fusion Increased rigidity; altered electronic properties for target binding
Pyrrolo[2,3-d]pyrimidines Pyrrolo-pyrimidine (isomeric) Pyrrole fused at [2,3] instead of [3,4] positions Differential π-π stacking or steric effects
Thiazolo[3,2-a]pyrimidines Thiazole-pyrimidine fusion Sulfur-containing thiazole ring Enhanced metabolic stability but reduced solubility

Substituent Profiles

Compound Example (Source) Substituents Comparison to Target Compound
6-tert-butyl-1-(4-fluoro-2-hydroxyphenyl)-pyrazolo[3,4-d]pyrimidin-4(5H)-one Fluoro-hydroxyphenyl, tert-butyl Hydroxyl group improves polarity vs. acetylphenyl’s lipophilicity
(4aR)-1-[[2,3-difluoro-4-(morpholin-4-ylmethyl)phenyl]methyl]-pyrrolo[1,2-b]pyridazine Morpholinylmethyl, difluorophenyl Morpholine as a linker (not core substituent) alters spatial orientation
1-[4-(4-Fluorophenyl)-6-methyl-2-sulfanylidene-tetrahydro-pyrimidin-5-yl]ethanone Sulfanylidene, fluorophenyl Sulfur oxidation state (S= vs. SO₂) affects reactivity and stability

Functional Group Impact

  • Morpholine : Present in both the target compound and Example 119 (), morpholine improves solubility but may reduce metabolic stability due to susceptibility to oxidation .
  • Sulfonyl vs.
  • Acetylphenyl vs. Methanesulfonylphenyl : The acetyl group (target) is less polar than methanesulfonyl (), suggesting a balance between permeability and solubility .

Biological Activity

1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one, with the CAS number 1903866-46-5, is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O4SC_{18}H_{20}N_{4}O_{4}S, with a molecular weight of 388.4 g/mol. The structure features a pyrrolopyrimidine core linked to a morpholine and a sulfonamide moiety, which are significant for its biological activity.

PropertyValue
CAS Number1903866-46-5
Molecular FormulaC18H20N4O4S
Molecular Weight388.4 g/mol

The compound exhibits multiple biological activities primarily through its interaction with various enzymes and receptors. Notably, it has been studied for its potential as a COX-II inhibitor , which plays a critical role in inflammation and pain pathways. In vitro studies suggest that it may exhibit selectivity towards COX-II over COX-I, which is beneficial for minimizing gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolopyrimidine compounds can inhibit cancer cell proliferation. For instance, compounds similar to the one have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression . The specific compound's ability to modulate kinase activity could also contribute to its anticancer properties.

Case Studies and Research Findings

  • COX-II Inhibition : A study reported that related compounds demonstrated IC50 values in the low nanomolar range against COX-II, indicating potent anti-inflammatory activity . The structure-activity relationship (SAR) studies highlighted the importance of the morpholine and sulfonyl groups in enhancing selectivity and potency.
  • Antibacterial Activity : In another study focusing on sulfonamide derivatives, it was found that compounds with similar structural features exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis. The mechanism of action was attributed to the inhibition of bacterial enzyme systems .
  • Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease. These activities suggest potential applications in treating neurodegenerative diseases and managing urea-related disorders .

Potential Therapeutic Uses

Based on the biological activities demonstrated by this compound, several therapeutic applications can be proposed:

  • Anti-inflammatory Treatment : Given its COX-II inhibitory properties, it may serve as an effective anti-inflammatory agent.
  • Cancer Therapy : Its ability to inhibit cancer cell proliferation positions it as a candidate for further development in oncology.
  • Antibacterial Agent : The demonstrated antibacterial activity suggests potential uses in treating bacterial infections.

Q & A

Q. What are the recommended synthetic routes for 1-(3-{[2-(morpholin-4-yl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-6-yl]sulfonyl}phenyl)ethan-1-one, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including sulfonylation and heterocyclic coupling. For example:

  • Step 1: React a pyrrolo[3,4-d]pyrimidine precursor with a sulfonyl chloride derivative under anhydrous conditions (e.g., DCM, 0–25°C).
  • Step 2: Introduce the morpholine moiety via nucleophilic substitution (e.g., K₂CO₃, DMF, 80°C, 12 h).
  • Step 3: Purify intermediates using column chromatography (silica gel, EtOAc/hexane) and recrystallization (methanol/water) .

Key Data:

StepReagents/ConditionsYield Range
1SOCl₂, DCM, 0°C60–75%
2Morpholine, K₂CO₃, DMF45–65%

Q. How can researchers confirm the molecular structure of this compound post-synthesis?

Methodological Answer: Use a combination of:

  • 1H/13C NMR: Identify protons adjacent to sulfonyl and morpholine groups (δ 2.8–3.5 ppm for morpholine CH₂; δ 7.8–8.2 ppm for aromatic protons) .
  • HRMS: Confirm molecular ion ([M+H]⁺) with <5 ppm error.
  • X-ray Crystallography: Resolve crystal packing and validate stereochemistry (e.g., CCDC deposition) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for intermediates in the synthesis?

Methodological Answer: Contradictions often arise from dynamic rotational isomerism or solvent effects. Strategies include:

  • Variable Temperature (VT) NMR: Perform at 25°C and −40°C to freeze conformers (e.g., morpholine ring inversion) .
  • COSY/NOESY: Identify through-space couplings to distinguish overlapping signals.
  • DFT Calculations: Compare experimental NMR shifts with computed spectra (e.g., Gaussian/B3LYP/6-31G*) .

Q. What strategies optimize the regioselectivity of sulfonylation in pyrrolo[3,4-d]pyrimidine systems?

Methodological Answer: Regioselectivity is influenced by:

  • Electronic Effects: Electron-rich pyrimidine N-atoms favor sulfonylation at C5. Use directing groups (e.g., methyl at C5) to block competing sites .
  • Catalysis: Employ Lewis acids (e.g., ZnCl₂) to polarize sulfonyl chloride electrophiles.
  • Solvent Control: Polar aprotic solvents (DMF, DMSO) enhance sulfonyl group activation .

Q. How can researchers evaluate the biological activity of this compound, and what are common pitfalls in assay design?

Methodological Answer:

  • In Vitro Assays:
    • Kinase Inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) using ADP-Glo™ assays.
    • Cytotoxicity: Use MTT/WST-1 assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Pitfalls to Avoid:
    • Solvent Interference: Keep DMSO concentration <0.1% in cell assays.
    • Metabolic Stability: Pre-treat with liver microsomes to assess CYP450-mediated degradation .

Q. What computational methods predict the compound’s binding affinity to biological targets?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Dock the compound into target protein pockets (e.g., PDB: 1M17 for kinases).
  • MD Simulations (GROMACS): Run 100 ns simulations to assess binding stability (RMSD <2.0 Å acceptable).
  • QSAR Models: Use MOE or Schrödinger to correlate structural features (e.g., sulfonyl group) with activity .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity results?

Methodological Answer:

  • Revisit Force Fields: Ensure parameterization matches the compound’s charge distribution (e.g., AMBER vs. CHARMM).
  • Solvent Effects: Include explicit water molecules in simulations to mimic physiological conditions.
  • Protonation States: Verify the dominant tautomer at physiological pH (e.g., use MarvinSketch pKa prediction) .

Experimental Design & Optimization

Q. What statistical approaches improve reaction yield during scale-up?

Methodological Answer:

  • Design of Experiments (DoE): Use a Central Composite Design (CCD) to optimize variables (temperature, catalyst loading).
  • Response Surface Methodology (RSM): Model interactions between factors (e.g., ANOVA with p <0.05 significance) .

Example DoE Table:

FactorLow LevelHigh LevelOptimal (Predicted)
Temp.70°C90°C85°C
Time8 h16 h12 h

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